A negative control: It helps differentiate between (S)-AMPA-specific effects and non-specific effects in experiments. [, , ]
A tool for studying receptor structure and binding: Its contrasting activity with (S)-AMPA provides insights into the stereoselectivity of the glutamate receptor binding site. []
A starting material: It can be used to synthesize other biologically active compounds. []
Synthesis Analysis
Chiral chromatographic resolution: This method involves separating the enantiomers of a racemic mixture of AMPA using chiral stationary phases. [] For example, (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid can be separated into its enantiomers, followed by stereoconservative hydrolysis to yield (R)-AMPA with high enantiomeric excess (>99%). []
Stereoconservative synthesis: This approach utilizes a chiral starting material with the desired (R)-configuration and proceeds through a series of reactions that maintain the stereochemical integrity of the molecule. For example, (S)-AMPA can be used as a starting material to synthesize (R)-AMPA. []
(a) Neuroscience Research:
Investigating AMPA Receptor Pharmacology: (R)-AMPA serves as a negative control to validate the specificity of (S)-AMPA's effects on AMPA receptors and downstream signaling pathways. [, ]
Elucidating Structure-Activity Relationships: Comparing the activity of (R)-AMPA and (S)-AMPA at AMPA receptors provides insights into the structural features essential for receptor binding and activation. []
(b) Synthetic Chemistry:
Building Block for Other Compounds: (R)-AMPA can be used as a chiral starting material to synthesize various biologically active compounds, including pharmaceuticals and research tools. []
Related Compounds
(S)-AMPA
Relevance: (S)-AMPA is the enantiomer of the target compound, (R)-AMPA. While (S)-AMPA is the active form at AMPA receptors, (R)-AMPA exhibits unique pharmacological properties. Specifically, (R)-AMPA, contrary to the typical stereoselectivity trend, shows activity at AMPA receptors, albeit with different binding characteristics compared to (S)-AMPA.
Compound Description: (RS)-5-HPCA is a conformationally constrained cyclic analog of AMPA. It acts as an agonist at AMPA receptors, inducing glutamate receptor-mediated excitations.
Relevance: (RS)-5-HPCA serves as a structural analog of (R)-AMPA, designed to explore the structure-activity relationship of AMPA receptor agonists. This compound was used to investigate the stereoselectivity of AMPA receptors and revealed the unusual activity of (R)-AMPA.
Compound Description: This compound serves as a synthetic precursor to (RS)-5-HPCA. It is a racemic mixture later resolved to obtain enantiomerically pure (R)- and (S)-5-HPCA.
Relevance: This compound is a direct synthetic intermediate in producing both (R)- and (S)-5-HPCA, which were used to study the stereoselective pharmacology of AMPA receptors and the atypical activity of (R)-AMPA.
CNQX
Compound Description: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a competitive antagonist of AMPA receptors. It blocks the binding of AMPA and other agonists to the receptor, inhibiting excitatory neurotransmission.
Relevance: CNQX is used as a pharmacological tool to investigate the role of AMPA receptors in various physiological processes. Its ability to block the rewarding effects of AMPA in the supramammillary nucleus suggests that these effects are mediated by AMPA receptors.
Kainate
Relevance: Kainate is mentioned in the context of studying neurotransmitter receptor phenotypes in transplanted neurons. [, ] The research investigates the expression of various glutamate receptors, including kainate receptors (kainate-R), in these neurons, highlighting the importance of kainate as a tool for understanding glutamate receptor expression and function.
NMDA
Relevance: Similar to kainate, NMDA is discussed in relation to its receptors (NMDA-R) being studied alongside AMPA-R in the context of transplanted neuron phenotypes. [, ] The research emphasizes the importance of understanding the expression and function of both NMDA and AMPA receptors in neuronal development and integration.
GABA
Relevance: GABA and its receptors (GABA-R) are investigated alongside glutamate receptors (including AMPA-R) to characterize the neurotransmitter profiles of transplanted neurons. [, ] This highlights the significance of GABAergic signaling in the context of neuronal development, integration, and potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PQQ-TME exhibits greater inhibitory activity against fibrillation of α-synuclein, Aβ1-42, and prion protein than PQQ. PQQ-TME also has twice the BBB permeability than PQQ in vitro.
PQR530 is a dual inhibitor of PI3Kα and mammalian target of rapamycin (mTOR; IC50s = 11.1 and 7.4 nM, respectively). It inhibits phosphorylation of Akt and ribosomal S6 kinase in A2058 melanoma cells (IC50s = 62.2 and 61.1 nM, respectively). PQR530 inhibits cell growth in a panel of 66 cancer cell lines (mean GI50 = 0.43 µM). In vivo, PQR530 (25 mg/kg) reduces tumor growth in an OVCAR-3 ovarian cancer mouse xenograft model. It decreases the number of seizures per week in a Tsc1GFAP conditional knockout mouse model of epilepsy. PQR530 is a highly potent dual pan-PI3K/mTORC1/2 inhibitor. PQR530 inhibited protein kinase B (PKB, pSer473) and ribosomal protein S6 (pS6, pSer235/236) phosphorylation with IC50 values of 0.07 µM. PQR530 showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels. Moreover, PQR530 displayed potency in a panel of 44 cancer cell lines (NTRC OncolinesTM) to prevent cancer cell growth (mean value for GI50 of 426 nM). Oral application of PQR530 to mice resulted in a dose-proportional PK and demonstrated good oral bioavailability and excellent brain penetration.
PQR514 is a potent pan-PI3K inhibitor (Ki 110alpha =2.2 nM). PQR514 is a follow-up compound for the phase-II clinical compound PQR309. PQR514 has an improved potency both in vitro and in cellular assays with respect to its predecessor compounds. It shows superiority in the suppression of cancer cell
proliferation and demonstrates significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than PQR309
Nitrogen Mustard Prodrug PR-104 is a non-toxic, small-molecule, hypoxia-activated, 3,5-dinitrobenzamide nitrogen mustard pre-prodrug with potential antitumor activity. Upon intravenous administration, PR-104 is converted by systemic phosphatases to the alcohol intermediate PR-104A, which is reduced to form the active DNA-crosslinking mustard species hydroxylamine PR-104H intracellularly under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues.
PR-924 is a novel prototypic immunoproteasome inhibitor bearing markedly enhanced specificity for the β5i immunoproteasome subunit, compared to the classical proteasome inhibitor bortezomib.